(S)-4-(tert-Butoxy)-4-oxo-2-((R)-1-phenylethyl)butanoic acid
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Overview
Description
(S)-4-(tert-Butoxy)-4-oxo-2-(®-1-phenylethyl)butanoic acid is a chiral compound with a complex structure that includes a tert-butoxy group, a phenylethyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-4-oxo-2-(®-1-phenylethyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to use tert-butoxycarbonyl (Boc) protection of amino acids, followed by selective reactions to introduce the phenylethyl group and the butanoic acid moiety. The reaction conditions often involve the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of room-temperature ionic liquids derived from tert-butoxycarbonyl-protected amino acids has been explored to improve the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-4-oxo-2-(®-1-phenylethyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, (S)-4-(tert-Butoxy)-4-oxo-2-(®-1-phenylethyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds for various applications .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems. Its unique structure allows for the exploration of stereochemistry in biochemical processes .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-4-oxo-2-(®-1-phenylethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- ®-4-(tert-Butoxy)-4-oxo-2-((S)-1-phenylethyl)butanoic acid
- (S)-4-(tert-Butoxy)-4-oxo-2-((S)-1-phenylethyl)butanoic acid
- ®-4-(tert-Butoxy)-4-oxo-2-(®-1-phenylethyl)butanoic acid
Uniqueness
(S)-4-(tert-Butoxy)-4-oxo-2-(®-1-phenylethyl)butanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22O4 |
---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[(1R)-1-phenylethyl]butanoic acid |
InChI |
InChI=1S/C16H22O4/c1-11(12-8-6-5-7-9-12)13(15(18)19)10-14(17)20-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,18,19)/t11-,13-/m0/s1 |
InChI Key |
KNMVTXIEYBDJSD-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@H](CC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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